molecular formula C17H19N B12558649 3-[2-(2-Phenylethenyl)phenyl]propan-1-amine CAS No. 143878-83-5

3-[2-(2-Phenylethenyl)phenyl]propan-1-amine

Cat. No.: B12558649
CAS No.: 143878-83-5
M. Wt: 237.34 g/mol
InChI Key: LSIRIKQSVPODGA-UHFFFAOYSA-N
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Description

3-[2-(2-Phenylethenyl)phenyl]propan-1-amine is an organic compound with the molecular formula C17H19N It is characterized by a phenylethenyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Phenylethenyl)phenyl]propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(2-Phenylethenyl)phenylboronic acid.

    Suzuki-Miyaura Coupling: This boronic acid is then subjected to a Suzuki-Miyaura coupling reaction with 3-bromopropan-1-amine under palladium catalysis. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

    Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Phenylethenyl)phenyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethenyl group to a phenylethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Phenylethyl derivatives.

    Substitution: N-substituted amines.

Scientific Research Applications

3-[2-(2-Phenylethenyl)phenyl]propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2-Phenylethenyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A simpler analogue with a phenylethyl group instead of a phenylethenyl group.

    3-Phenylpropan-1-amine: Lacks the additional phenyl ring present in 3-[2-(2-Phenylethenyl)phenyl]propan-1-amine.

    N-Benzylpropan-1-amine: Contains a benzyl group instead of a phenylethenyl group.

Uniqueness

This compound is unique due to the presence of both a phenylethenyl and a phenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and biological studies.

Properties

CAS No.

143878-83-5

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

3-[2-(2-phenylethenyl)phenyl]propan-1-amine

InChI

InChI=1S/C17H19N/c18-14-6-11-16-9-4-5-10-17(16)13-12-15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14,18H2

InChI Key

LSIRIKQSVPODGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2CCCN

Origin of Product

United States

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